molecular formula C18H12N4O7 B13749793 9H-carbazole;2,4,6-trinitrophenol CAS No. 24171-69-5

9H-carbazole;2,4,6-trinitrophenol

Cat. No.: B13749793
CAS No.: 24171-69-5
M. Wt: 396.3 g/mol
InChI Key: FADRGCWXNPAFBJ-UHFFFAOYSA-N
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Description

9H-Carbazole; 2,4,6-trinitrophenol is a compound with the molecular formula C18H12N4O7 and a molecular weight of 396.31 g/mol It is a combination of two distinct chemical entities: 9H-carbazole and 2,4,6-trinitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole derivatives often involves the use of electrophilic aromatic substitution reactions. For instance, 9H-carbazole can be functionalized at various positions using reagents like n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) under specific conditions

Industrial Production Methods: Industrial production of 9H-carbazole derivatives typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: 9H-carbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of aminophenols. Reducing agents like sodium borohydride and hydrogen gas are often used.

    Substitution: Electrophilic aromatic substitution reactions are common for 9H-carbazole. Reagents like halogens, sulfonic acids, and nitro compounds can be used to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Carbazole-3,6-dione.

    Reduction: 2,4,6-triaminophenol.

    Substitution: 3,6-dibromo-9H-carbazole.

Comparison with Similar Compounds

Uniqueness: 9H-carbazole; 2,4,6-trinitrophenol is unique due to the presence of both carbazole and trinitrophenol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

24171-69-5

Molecular Formula

C18H12N4O7

Molecular Weight

396.3 g/mol

IUPAC Name

9H-carbazole;2,4,6-trinitrophenol

InChI

InChI=1S/C12H9N.C6H3N3O7/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8,13H;1-2,10H

InChI Key

FADRGCWXNPAFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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